6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
Overview
Description
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group, a methylphenyl group, and a thioxo group attached to a dihydropyrimidinone ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:
Starting Materials: Hydrazonoyl halides, alkyl carbothioates or carbothioamides.
Reaction Conditions: The reaction is conducted in the presence of triethylamine as a base.
Product Formation: The reaction yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the synthesis of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in microbial growth and proliferation.
Pathways Involved: It may inhibit key enzymes in microbial metabolic pathways, leading to the disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds also contain a thioxo group and exhibit similar biological activities.
1,3-thiazoles: These heterocycles share structural similarities and have comparable antimicrobial properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a fused pyrimidine ring system and show similar pharmacological activities.
Uniqueness
6-amino-1-(2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylphenyl group, and a thioxo group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-amino-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBPHNROJVCVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=O)NC2=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164491 | |
Record name | 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180028-91-5 | |
Record name | 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180028-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,3-dihydro-1-(2-methylphenyl)-2-thioxo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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